Ulodesine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

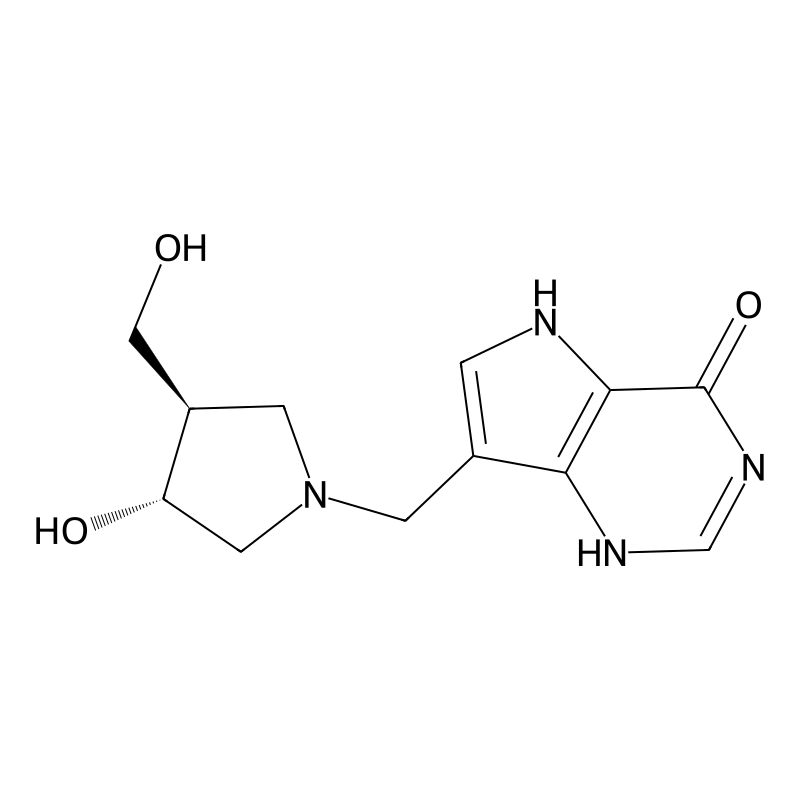

Ulodesine is a small molecule compound classified as a purine nucleoside phosphorylase inhibitor. Its chemical formula is and it has an average molecular weight of approximately 264.285 g/mol. Structurally, it belongs to the pyrrolopyrimidine class, characterized by a fused pyrrole and pyrimidine ring system. This unique structure contributes to its biological activity and therapeutic potential .

Ulodesine primarily acts by inhibiting the enzyme purine nucleoside phosphorylase, which catalyzes the phosphorolytic breakdown of purine nucleosides into their respective bases and pentose-1-phosphate. This inhibition leads to decreased levels of purine metabolites in the body, particularly affecting the metabolism of guanosine and inosine . The specific reaction can be summarized as follows:

By inhibiting this pathway, Ulodesine can alter purine metabolism significantly, which is beneficial in various therapeutic contexts.

Ulodesine has demonstrated significant biological activity, particularly in the treatment of conditions like gout, hyperuricemia, and certain types of leukemia. In clinical trials, it has shown effectiveness in reducing serum uric acid levels and has been explored as an immune checkpoint inhibitor in cancer therapy. Its mechanism involves enhancing immune responses against tumors by modulating TLR7 signaling pathways .

Pharmacological Actions- Inhibitor: Specifically inhibits purine nucleoside phosphorylase.

- Potential Uses: Treatment of gout, hyperuricemia, and as an adjunct therapy in leukemia post-stem cell transplant.

The synthesis of Ulodesine typically involves multi-step organic reactions that construct its complex pyrrolopyrimidine structure. While specific proprietary methods may vary among manufacturers, the general approach includes:

- Formation of the Pyrrolopyrimidine Core: Utilizing cyclization reactions between appropriate precursors.

- Functionalization: Adding hydroxymethyl and other functional groups to achieve the final structure.

- Purification: Employing techniques such as crystallization or chromatography to isolate pure Ulodesine .

Ulodesine is primarily researched for its applications in:

- Gout Management: As a treatment option for chronic gout by lowering uric acid levels.

- Cancer Therapy: Investigated as a potential immuno-oncology agent to enhance graft-versus-leukemia effects in patients undergoing stem cell transplants .

- Research Tool: Used in studies exploring purine metabolism and immune modulation.

Studies have examined Ulodesine's interactions with various biological systems:

- Drug Interactions: It has been evaluated in combination with other medications like allopurinol for synergistic effects on uric acid reduction.

- Enzyme Interaction: The specificity of Ulodesine for purine nucleoside phosphorylase has been confirmed through kinetic studies, demonstrating its potential to selectively inhibit this enzyme without significant off-target effects .

Several compounds share structural or functional similarities with Ulodesine. Here are a few notable examples:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Forodesine | Purine Nucleoside Inhibitor | Treatment of leukemia | Advanced clinical trials |

| DADMe-immucillin-G | Azanucleoside Analog | Research on enzyme inhibition | Higher potency than first-generation inhibitors |

| BCX4208 | Purine Nucleoside Inhibitor | Gout treatment | Similar mechanism but different efficacy profile |

Uniqueness of Ulodesine

Ulodesine's unique combination of structural features and its dual role as both a gout treatment and an immune checkpoint inhibitor sets it apart from these compounds. Its ability to modulate immune responses while effectively managing uric acid levels highlights its potential versatility in therapeutic applications .

Synthetic Routes for Ulodesine: Key Steps and Intermediate Compounds

The synthesis of Ulodesine employs sophisticated multi-step organic chemistry protocols designed to construct the complex pyrrolopyrimidine framework while maintaining precise stereochemical control [3] [7]. The primary synthetic approach utilizes a three-component Mannich reaction as the key coupling step, representing a convergent strategy that brings together the heterocyclic base and the hydroxypyrrolidine sugar mimic [7].

Primary Synthetic Pathway

The synthesis begins with the preparation of the hydroxypyrrolidine intermediate through a 1,3-dipolar cycloaddition approach [7]. The key intermediate, (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine, is synthesized starting from cis-but-2-ene-1,4-diol through an isoxazolidine formation pathway [8]. The process involves initial reaction with N-benzylhydroxylamine and formaldehyde to yield racemic isoxazolidine, followed by reductive cleavage of the nitrogen-oxygen bond through hydrogenolysis [8]. This produces the amino alcohol intermediate, which undergoes reductive alkylation with the appropriate aldehyde precursor [8].

Three-Component Mannich Reaction

The critical assembly step involves a three-component Mannich reaction between 9-deazahypoxanthine, formaldehyde, and the prepared (3R,4R)-pyrrolidine derivative [3] [7]. This reaction demonstrates remarkable tolerance for structural variations in both the amine component and the deazapurine base, making it a versatile method for generating Immucillin analogues [7]. The reaction proceeds under mild aqueous conditions with controlled pH to optimize yield and minimize side product formation [3].

Key Intermediate Compounds

Critical intermediates in the synthetic pathway include:

- 9-deazahypoxanthine as the heterocyclic base precursor

- (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine hydrochloride as the sugar mimic

- Formaldehyde as the methylene bridge component

- Various protected derivatives for stereoselective synthesis [3] [9]

Alternative Synthetic Approaches

Alternative routes have been developed utilizing different starting materials and coupling strategies [10] [8]. One approach employs the use of cis-but-2-ene-1,4-diol as a chiral starting material, proceeding through isoxazolidine formation, reductive cleavage, and subsequent coupling reactions [8]. These methodologies provide flexibility in accessing different stereoisomers and structural analogues of Ulodesine [10].

Structural Elucidation via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

X-ray Crystallographic Analysis

Structural characterization of Ulodesine and its enzyme complexes has been achieved through high-resolution X-ray crystallography [11] [12]. The crystal structure of human purine nucleoside phosphorylase complexed with Immucillin-H, a closely related analogue, has been solved at 2.6 Å resolution using synchrotron radiation [11]. This crystallographic study reveals the detailed binding interactions and conformational changes that occur upon inhibitor binding [11].

The crystal structure demonstrates that Ulodesine binds to the enzyme active site through multiple hydrogen bonding interactions and ionic contacts [13]. The hydroxypyrrolidine moiety adopts a C2′-endo conformation, positioning the hydroxyl groups optimally for interaction with active site residues [13]. The methylene bridge extends the distance between the ribocation mimic and the purine leaving group to approximately 2.6 Å, allowing for favorable geometric arrangements [13].

Hydrogen Bonding Network

Crystallographic analysis reveals an extensive hydrogen bonding network stabilizing the enzyme-inhibitor complex [13]. The 3′-hydroxyl group forms hydrogen bonds with Tyr88 (3.2 Å) and sulfate (3.1 Å), while the 5′-hydroxyl group interacts with His257 (2.8 Å) [13]. The purine moiety forms critical hydrogen bonds with Glu201, N1 (2.7 Å), and an additional bond between the purine O6 and Asn243 (3.0 Å) [13].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has provided detailed insights into the solution-state structure and dynamics of Ulodesine [9]. Multi-dimensional nuclear magnetic resonance experiments, including two-dimensional proton-carbon correlation spectroscopy, have been employed to establish complete structural assignments [14]. The nuclear magnetic resonance data confirm the stereochemical assignments and provide evidence for the conformational preferences of the hydroxypyrrolidine ring system [9].

Isotope Labeling Studies

Advanced nuclear magnetic resonance characterization has utilized isotopically labeled analogues to probe specific structural features [9]. Synthesis of triply labeled Immucillin-H with ¹³C and ¹⁵N isotopes has enabled detailed solid-state nuclear magnetic resonance studies of enzyme-inhibitor complexes [9]. These studies reveal the precise binding geometry and the conformational changes that occur upon enzyme binding [9].

Structural Water Molecules

Crystallographic studies have identified critical structural water molecules that mediate enzyme-inhibitor interactions [13]. These water molecules replace missing functional groups and maintain the hydrogen bonding network essential for tight binding [13]. The position normally occupied by the 2′-hydroxyl group in related structures is filled by a structural water molecule that interacts with Met219 amide (3.2 Å), sulfate (2.8 Å), and the 3′-hydroxyl group of the inhibitor (3.2 Å) [13].

Comparative Analysis of Ulodesine Analogues: Fleximer Base Modifications

Structural Classification of Immucillin Analogues

The Immucillin family represents four distinct generations of transition-state analogues, each designed with specific structural modifications to optimize binding affinity and selectivity [3]. First-generation Immucillin-H was designed based on the transition-state structure of bovine purine nucleoside phosphorylase, while second-generation compounds including Ulodesine were specifically designed from the human enzyme transition state [3].

Second-Generation Modifications

Ulodesine and DADMe-ImmG represent second-generation analogues featuring a methylene bridge spacer between the ribocation mimic and the purine leaving group [3]. This modification increases the distance between functional groups to 2.6 Å, more closely mimicking the fully dissociative transition state of human purine nucleoside phosphorylase [13]. The DADMe (dihydroxypyrrolidine with methylene bridge) modification eliminates the closed ribosyl ring structure while maintaining critical hydroxyl group positioning [3].

Third-Generation DATMe Analogues

Third-generation DATMe-Immucillins eliminate the closed ribosyl ring mimic entirely, featuring acyclic amino alcohol structures with only two stereochemical centers [3]. DATMe-ImmH and DATMe-ImmG demonstrate dissociation constants of 20-43 picomolar at 37°C, representing significant synthetic simplification while maintaining potent inhibitory activity [3]. The increased conformational flexibility of these analogues allows for better adaptation to the enzyme active site geometry [15].

Fourth-Generation SerMe Analogues

Fourth-generation SerMe-Immucillins represent achiral transition-state analogues with the most simplified structures [3]. SerMe-ImmH and SerMe-ImmG achieve dissociation constants of 6 to 22 picomolar at 37°C despite their reduced structural complexity [3]. These compounds eliminate all stereochemical concerns while maintaining exceptional binding affinity through optimized electrostatic and hydrogen bonding interactions [3].

Fleximer Base Concept

The fleximer approach involves splitting the traditional purine base into separate pyrimidine and imidazole components connected by a flexible linker [16]. This design strategy allows the nucleoside analogue to adapt to mutations in the target enzyme binding site, potentially overcoming drug resistance mechanisms [16]. Pyrazole-containing flex-bases have been developed as substrates for purine nucleoside phosphorylase, demonstrating the versatility of this approach [16].

Comparative Binding Affinities

Analysis of binding kinetics reveals significant differences among the Immucillin analogues. SerMe-ImmG demonstrates the tightest binding with a Ki* value of 6.40 ± 0.95 picomolar at 37°C, followed by DADMe-ImmG at 7.8 ± 0.63 picomolar [3]. Ulodesine exhibits a Ki* value of 22.4 ± 6.9 picomolar, placing it among the most potent inhibitors while maintaining favorable synthetic accessibility [3].

Dissociation Rate Variations

The off-rates for enzyme-inhibitor complex dissociation show considerable variation among analogues. DATMe-ImmG exhibits the slowest dissociation with a half-life of 31 minutes, while DATMe-ImmH shows the fastest release at 2.6 minutes [3]. Ulodesine demonstrates an intermediate dissociation rate with a half-life of 8.3 minutes, reflecting its balanced design for both potency and appropriate pharmacokinetic properties [3].

Structural Flexibility Considerations

The relationship between structural flexibility and binding affinity reveals important design principles. More flexible analogues like DATMe-ImmH show enhanced binding thermodynamics due to reduced entropic penalties upon enzyme binding [15]. The acyclic structure allows for better accommodation within the enzyme active site while maintaining the critical electrostatic and hydrogen bonding interactions required for transition-state mimicry [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Kamath VP, Juarez-Brambila JJ, Morris PE Jr. Synthesis of labeled BCX-4208, a potent inhibitor of purine nucleoside phosphorylase. Drug Test Anal. 2009 Mar;1(3):125-7. doi: 10.1002/dta.24. PubMed PMID: 20355185.

Explore Compound Types